The synthesis of Orgotein involves several technical steps aimed at isolating the superoxide dismutase enzyme from bovine liver. The process typically includes:
This method allows for the extraction of a highly active form of the enzyme, which can be used in therapeutic applications.
Orgotein's molecular structure consists of a dimeric assembly of polypeptide chains that coordinate metal ions, primarily copper and zinc, which are essential for its enzymatic activity. The enzyme exhibits a characteristic beta-barrel structure with an active site located between two subunits. The binding of metal ions is facilitated by histidine residues that stabilize the structure and contribute to its catalytic function .
Orgotein catalyzes the following key reactions:
The mechanism of action for Orgotein involves its role as an antioxidant enzyme that mitigates oxidative stress by catalyzing the conversion of superoxide radicals into less harmful molecules. This process reduces cellular damage associated with oxidative stress, which is implicated in various diseases such as osteoarthritis and other inflammatory conditions .
Clinical studies have demonstrated that Orgotein can reduce pain and inflammation by decreasing levels of pro-inflammatory mediators produced during oxidative stress .
Orgotein has been explored for various scientific uses, particularly in clinical settings:
The therapeutic journey of orgotein began in 1964 when researchers isolated a metalloprotein preparation from bovine liver that exhibited potent anti-inflammatory properties. This discovery initiated the development of orgotein as a novel therapeutic agent derived from mammalian tissue, intended for chronic use across various human and animal inflammatory conditions. Initial research established its safety and efficacy in animal models for treating inflammatory diseases, with subsequent confirmation in human clinical trials for conditions including radiation cystitis, degenerative joint disease, and inflammatory urinary tract conditions. By 1971, the United States Adopted Names Council formally designated "orgotein" as the generic name for pharmaceutical formulations of bovine copper-zinc superoxide dismutase, distinguishing it from endogenous superoxide dismutases [1] [8].
The biochemical rationale for orgotein’s therapeutic application stems from its origin as a metalloprotein exceptionally resistant to denaturation and proteolytic degradation at physiological pH. Both copper and zinc ions are tightly chelated within the protein structure, remaining stable even after prolonged dialysis against ethylenediaminetetraacetic acid. This stability, coupled with its potent superoxide dismutation activity, positioned orgotein as a mechanistically unique anti-inflammatory agent fundamentally different from non-steroidal anti-inflammatory drugs or corticosteroids available at the time. Its development represented a pioneering approach to leveraging endogenous antioxidant systems for pharmacological intervention [1] [8].
Table 1: Key Milestones in Orgotein's Therapeutic Development Timeline
Year | Development Milestone | Significance |
---|---|---|
1964 | Isolation of anti-inflammatory metalloprotein from bovine liver | Initial discovery of therapeutic potential |
1969 | Characterization of superoxide dismutase enzyme activity | Mechanistic understanding of metalloprotein function |
1971 | USAN Council adoption of "orgotein" as generic name | Formal pharmaceutical nomenclature established |
1973-1976 | Demonstrated efficacy in canine locomotor dysfunction and equine inflammation | Validation in veterinary medicine models |
1974 | Clinical validation in degenerative joint disease | Confirmed human anti-inflammatory efficacy |
1975 | Approval for treatment of radiation cystitis | Expansion into human urological conditions |
Orgotein belongs to the family of copper-zinc superoxide dismutases (Cu,Zn-SOD), specifically classified under the Enzyme Commission number EC 1.15.1.1. This enzyme is systematically named superoxide:superoxide oxidoreductase, reflecting its catalytic function in disproportionating superoxide radicals into molecular oxygen and hydrogen peroxide. Biochemically, orgotein is defined as a homodimeric metalloenzyme with a molecular weight of approximately 32,500 daltons. Each subunit contains one copper ion (essential for catalytic activity) and one zinc ion (primarily structural) coordinated by histidine residues [7] [10].
The taxonomic classification of orgotein traces to its source material—bovine (Bos taurus) tissues—with liver, kidney, and erythrocytes serving as primary extraction sources. Its three-dimensional architecture reveals an evolutionarily conserved "Greek key" β-barrel motif formed by eight antiparallel β-strands. The active site resides in a channel where the copper and zinc ions are bridged by the imidazolate ring of a histidine residue (His61). This structural arrangement creates remarkable catalytic efficiency approaching the diffusion limit, enabled by electrostatic guidance loops that steer superoxide radicals toward the copper center [7] [10].
Proprietary names such as Palosein, Ormetein, Ontosein, and Artrolasi have been associated with orgotein-based pharmaceutical preparations in different global markets. These commercial designations refer specifically to the purified bovine Cu,Zn-SOD formulation rather than synthetic analogs or recombinant human variants. The purification process involves sequential heat treatment, enzymatic digestion of contaminating proteins, and chromatographic separation to achieve homogeneity, maintaining the intact quaternary structure essential for biological activity [4] [6] [8].
Table 2: Taxonomic and Structural Classification of Orgotein
Classification Parameter | Characteristic Features |
---|---|
Systematic Name | Superoxide:superoxide oxidoreductase |
Enzyme Commission Number | EC 1.15.1.1 |
Metal Cofactors | Copper (catalytic), Zinc (structural) |
Quaternary Structure | Homodimer (~32.5 kDa) |
Protein Fold | Eight-stranded Greek key β-barrel |
Structural Motifs | Electrostatic loop, Zinc loop, Disulfide bridge (Cys55-Cys144) |
Active Site Geometry | Imidazolate-bridged bimetallic center |
Source Organism | Bos taurus (bovine) |
Tissue Sources | Liver, erythrocytes, kidney |
The foundational understanding of orgotein emerged through pivotal discoveries in superoxide dismutase biochemistry. The earliest precursor occurred in 1938 with the isolation of a blue copper-containing protein from bovine erythrocytes by Mann and Keilin, initially termed "hemocuprein" without knowledge of its enzymatic function. This protein underwent various designations—including erythrocuprein, cytocuprein, and hepatocuprein—as researchers identified it across multiple tissues and species. Three decades later, the seminal breakthrough arrived in 1969 when McCord and Fridovich demonstrated that this protein catalyzed the dismutation of superoxide radicals, renaming it superoxide dismutase. This discovery established the enzymatic basis for biological superoxide radical detoxification and catalyzed the explosive growth of free radical biology [7] [10].
The elucidation of bovine erythrocyte Cu,Zn-SOD's atomic structure in 1975 (Protein Data Bank accession 2SOD) provided unprecedented mechanistic insights. The crystallographic analysis at 3Å resolution revealed the precise coordination chemistry: the copper ion is ligated by four histidine residues (His46, His48, His63, and His120) in a distorted square planar geometry, while the zinc ion is coordinated by three histidines (His63, His71, His80) and one aspartate residue (Asp83). His63 serves as a critical bridge between the two metals. This structure illuminated how the enzyme facilitates superoxide dismutation through redox cycling of the copper center—alternately oxidizing and reducing successive superoxide radicals while maintaining structural integrity through the zinc site [7] [10].
Parallel pharmacological investigations revealed that this SOD preparation exhibited exceptional anti-inflammatory properties across diverse models. Huber and colleagues demonstrated significant efficacy in carrageenan-induced rat paw edema and adjuvant arthritis models—standard preclinical assays for anti-inflammatory agents. Crucially, orgotein lacked the typical pharmacological actions of conventional anti-inflammatory drugs, such as cyclooxygenase inhibition or glucocorticoid receptor activation. Instead, its mechanism centered on intercepting superoxide radicals generated during the respiratory burst of phagocytic cells, thereby preventing oxidative damage to surrounding tissues and subsequent inflammatory cascades. This radical-scavenging function established the therapeutic rationale for orgotein in inflammation-mediated pathologies [1] [8].
Table 3: Foundational Discoveries in Superoxide Dismutase Biochemistry
Year | Key Discovery | Principal Investigators |
---|---|---|
1938 | Isolation of copper-protein complex (hemocuprein) from bovine erythrocytes | Mann & Keilin |
1950s | Identification of human homologs: erythrocuprein, cerebrocuprein | Markowitz, Porter, McCord |
1964 | Discovery of anti-inflammatory metalloprotein (later identified as SOD) from bovine liver | Huber & Saifer |
1969 | Enzymatic function characterization and renaming as superoxide dismutase | McCord & Fridovich |
1973 | Crystal structure determination of bovine Cu,Zn-SOD (2SOD) | Richardson, Thomas, Rubin |
1975 | Complete amino acid sequencing of bovine erythrocyte SOD | Steinman, Naik, Abernethy, Hill |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8